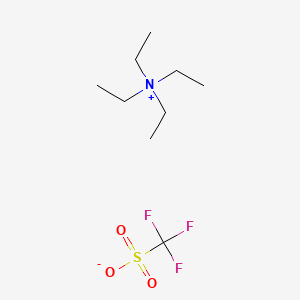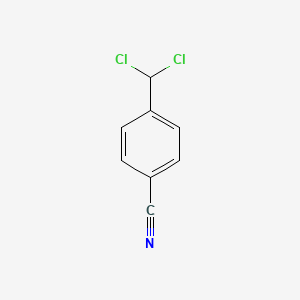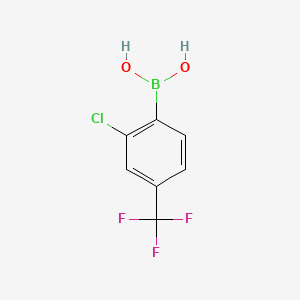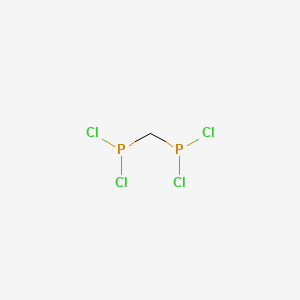![molecular formula C11H10N2O2S B1586538 4-[4-(Oxiran-2-ylmethoxy)phenyl]-1,2,3-thiadiazole CAS No. 59834-07-0](/img/structure/B1586538.png)
4-[4-(Oxiran-2-ylmethoxy)phenyl]-1,2,3-thiadiazole
Übersicht
Beschreibung
4-[4-(Oxiran-2-ylmethoxy)phenyl]-1,2,3-thiadiazole is an organic compound that features an oxirane (epoxide) group attached to a phenyl ring, which is further connected to a thiadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Oxiran-2-ylmethoxy)phenyl]-1,2,3-thiadiazole typically involves the following steps:
Formation of the Epoxide Group: The oxirane group can be introduced through the reaction of an appropriate phenol derivative with an epoxide precursor under basic conditions.
Attachment to the Phenyl Ring: The phenyl ring with the oxirane group is then reacted with a thiadiazole precursor under suitable conditions to form the final compound. This step may involve the use of catalysts and specific solvents to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-(Oxiran-2-ylmethoxy)phenyl]-1,2,3-thiadiazole can undergo various chemical reactions, including:
Oxidation: The oxirane group can be oxidized to form diols or other oxidized derivatives.
Reduction: Reduction reactions can target the thiadiazole ring or the oxirane group, leading to the formation of different reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane group can yield diols, while substitution reactions on the phenyl ring can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
4-[4-(Oxiran-2-ylmethoxy)phenyl]-1,2,3-thiadiazole has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme interactions and other biochemical processes.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs and treatments.
Wirkmechanismus
The mechanism of action of 4-[4-(Oxiran-2-ylmethoxy)phenyl]-1,2,3-thiadiazole involves its interaction with molecular targets through its functional groups. The oxirane group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The thiadiazole ring can participate in various chemical interactions, contributing to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[4-[[(2RS)-Oxiran-2-yl]methoxy]phenyl]acetamide: This compound also features an oxirane group attached to a phenyl ring but differs in its additional functional groups.
Reaction products of m-phenylenebis (methylamine) with 2,2’-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bisoxirane: This compound has a similar oxirane-phenyl structure but includes additional amine groups.
Uniqueness
4-[4-(Oxiran-2-ylmethoxy)phenyl]-1,2,3-thiadiazole is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other compounds with similar oxirane-phenyl frameworks, making it valuable for specific applications in research and industry.
Eigenschaften
IUPAC Name |
4-[4-(oxiran-2-ylmethoxy)phenyl]thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-3-9(14-5-10-6-15-10)4-2-8(1)11-7-16-13-12-11/h1-4,7,10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGGKGOCYSZEDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)C3=CSN=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371836 | |
| Record name | 4-[4-(Oxiran-2-ylmethoxy)phenyl]-1,2,3-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59834-07-0 | |
| Record name | 4-[4-(Oxiran-2-ylmethoxy)phenyl]-1,2,3-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1586477.png)
![4-(Piperazin-1-yl)furo[3,2-c]pyridine](/img/structure/B1586478.png)
